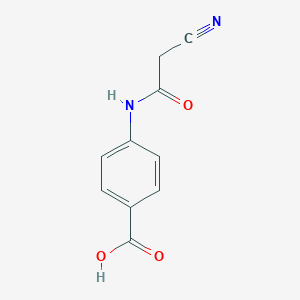

4-(2-Cyano-acetylamino)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Cyano-acetylamino)-benzoic acid is a chemical compound that is not widely documented. It is likely to be a derivative of cyanoacetic acid, which is a versatile intermediate in the preparation of chemicals . Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline and is a building block for many drugs .

科学的研究の応用

Synthesis and Chemical Properties

- Efficient Reagent for Novel Derivatives Synthesis : OxymaPure/DIC has been demonstrated as an effective reagent for synthesizing a series of α-ketoamide derivatives related to 4-(2-Cyano-acetylamino)-benzoic acid, showing superiority in yield and purity over traditional methods. These compounds were obtained through N-acylisatin ring opening, highlighting their potential in diverse chemical syntheses (El‐Faham et al., 2013).

Drug Discovery and Molecular Docking

- Anticancer Potential : Quantum computational and spectroscopic investigations alongside molecular docking studies have identified the anticancer activity of 4-Acetylamino-benzoic acid methyl ester (4ABCME), a derivative of 4-(2-Cyano-acetylamino)-benzoic acid. These studies suggest its potential as a prospective anticancer drug, highlighting the importance of structural analysis and computational chemistry in drug discovery (Rahuman et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibitors for Carbon Steel : Derivatives of 4-(2-Cyano-acetylamino)-benzoic acid have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies suggest that such compounds can significantly reduce corrosion rates, potentially offering a new class of corrosion inhibitors with improved performance and environmental compatibility (Fouda et al., 2008).

Synthesis of Monomers for Polybenzimidazoles

- Polybenzimidazole Monomers : New AB-type monomers for polybenzimidazoles have been synthesized using derivatives of 4-(2-Cyano-acetylamino)-benzoic acid, indicating the utility of these compounds in creating high-performance polymers. These materials are significant for their potential applications in advanced technologies, including fuel cells and high-temperature polymers (Begunov et al., 2015).

Anion Recognition for Sensing Applications

- Anion Recognition and Sensing : 4-(N,N-Dimethylamino)benzoic acid, a related compound, has shown high selectivity and affinity for divalent anions such as HPO4^2- and SO4^2-. This property is essential for the development of new sensors and diagnostic tools, demonstrating the potential of 4-(2-Cyano-acetylamino)-benzoic acid derivatives in analytical chemistry (Hou & Kobiro, 2006).

作用機序

Target of Action

Cyanoacetamide derivatives, which are closely related to this compound, are known to be versatile precursors in the synthesis of a variety of heterocyclic compounds . These heterocyclic compounds can interact with various biological targets, leading to diverse biological activities .

Mode of Action

It’s known that the cyano and carbonyl groups of cyanoacetamide derivatives can react efficiently with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of five- and six-membered heterocycles and their fused heterocycles . These heterocyclic compounds can interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Many derivatives of cyanoacetamide, which are closely related to this compound, have been reported to exhibit diverse biological activities . The specific effects of 4-(2-Cyano-acetylamino)-benzoic acid would depend on its specific targets and mode of action.

特性

IUPAC Name |

4-[(2-cyanoacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEVVYBTPHMLAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357656 |

Source

|

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Cyano-acetylamino)-benzoic acid | |

CAS RN |

31557-87-6 |

Source

|

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

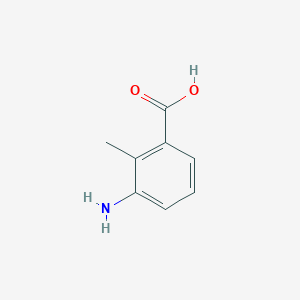

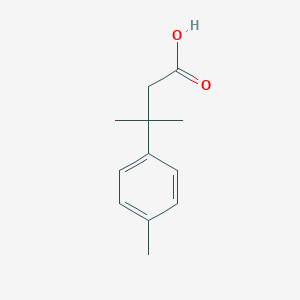

![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)